(1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate
Overview
Description
(1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate is an organic compound with the molecular formula C12H24O3 It is a derivative of propanoic acid and is characterized by the presence of a hydroxy group and a methylpropanoate ester group
Scientific Research Applications
(1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate typically involves the esterification of 2-methylpropanoic acid with (1-hydroxy-2,4,4-trimethylpentan-3-yl) alcohol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methylpropanoic acid or 2-methylpropanone.
Reduction: Formation of (1-hydroxy-2,4,4-trimethylpentan-3-yl) alcohol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active alcohol and acid components. These interactions can modulate enzyme activity and cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Hydroxy-2,4,4-trimethylpentan-3-yl) acetate
- (1-Hydroxy-2,4,4-trimethylpentan-3-yl) butanoate
- (1-Hydroxy-2,4,4-trimethylpentan-3-yl) hexanoate
Uniqueness
(1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate is unique due to its specific combination of a hydroxy group and a methylpropanoate ester group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
(1-hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-8(2)11(14)15-10(9(3)7-13)12(4,5)6/h8-10,13H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXISVHDWGVMPGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C(C)CO)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868303 | |
Record name | propanoic acid, 2-methyl-, 2,2-dimethyl-1-(2-hydroxy-1-methylethyl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74367-33-2 | |
Record name | Propanoic acid, 2-methyl-, 2,2-dimethyl-1-(2-hydroxy-1-methylethyl)propyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074367332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | propanoic acid, 2-methyl-, 2,2-dimethyl-1-(2-hydroxy-1-methylethyl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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